REV1/UBM2 Inhibitor
Description
Overview of Cellular DNA Damage Tolerance Pathways
When DNA replication is obstructed by a lesion, the cell activates DNA damage tolerance (DDT) pathways to prevent the potentially lethal consequences of a stalled replication fork. amegroups.orgnih.gov These pathways allow the cell to continue replication despite the presence of damage, with the actual repair of the lesion often occurring at a later time. amegroups.org
Mechanisms of DNA Lesion Bypass
There are two primary mechanisms for bypassing DNA lesions:
Translesion Synthesis (TLS): This pathway involves specialized, low-fidelity DNA polymerases that are capable of synthesizing DNA directly across a damaged template. mdpi.combiologists.com Because these polymerases have more accommodating active sites, they can tolerate distorted DNA structures that would block the main replicative polymerases. biologists.com However, this flexibility comes at the cost of accuracy, making TLS an inherently error-prone process. biologists.comresearchgate.net
Template Switching (TS): This is generally an error-free mechanism that utilizes the newly synthesized sister chromatid as a template to bypass the lesion. mdpi.combiologists.com This process can occur through mechanisms like fork reversal, where the replication fork regresses to use the nascent strands as templates. nih.gov
The choice between these pathways is tightly regulated, with a key event being the post-translational modification of the Proliferating Cell Nuclear Antigen (PCNA), a central regulator of DNA replication. amegroups.orgmdpi.com
Essential Role of Translesion Synthesis (TLS) in Maintaining Genome Integrity
While error-prone, TLS is crucial for maintaining genome integrity. amegroups.orgcas.cn By preventing the collapse of replication forks, it averts the formation of more severe DNA damage, such as double-strand breaks, which can lead to gross chromosomal rearrangements and cell death. nih.govmdpi.com In essence, TLS provides a mechanism for survival under genotoxic stress, allowing the cell to complete replication and providing an opportunity for the lesion to be repaired later. amegroups.org However, the mutagenic nature of TLS means that while it promotes cell survival, it can also lead to an increased mutation rate, which can contribute to the development of cancer and the evolution of drug resistance. amegroups.orgoup.com
Properties
Molecular Formula |
C19H18I2N2O4 |
|---|---|
Molecular Weight |
592.17 |
IUPAC Name |
4-(3-(4-(4-Hydroxyphenoxy)-3,5-diiodophenyl)propanoyl)piperazin-2-one |
InChI |
InChI=1S/C19H18I2N2O4/c20-15-9-12(1-6-18(26)23-8-7-22-17(25)11-23)10-16(21)19(15)27-14-4-2-13(24)3-5-14/h2-5,9-10,24H,1,6-8,11H2,(H,22,25) |
InChI Key |
ZXMPDOKFXIRANI-UHFFFAOYSA-N |
SMILES |
O=C1NCCN(C(CCC2=CC(I)=C(OC3=CC=C(O)C=C3)C(I)=C2)=O)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
REV1/UBM2-inhibitor; REV1/UBM2inhibitor; REV1/UBM2 inhibitor |
Origin of Product |
United States |
Rev1 Protein: a Central Hub in Translesion Synthesis
Classification as a Y-Family DNA Polymerase
REV1 is classified as a Y-family DNA polymerase, a group of enzymes specialized for replicating through damaged DNA. wikipedia.orgacs.org Unlike high-fidelity replicative polymerases, Y-family polymerases have a more open active site, allowing them to accommodate bulky DNA lesions. biologists.com REV1 is unique among this family due to its primary catalytic activity being that of a deoxycytidyl transferase, meaning it preferentially inserts a deoxycytidine (dC) nucleotide opposite a lesion, often regardless of the template base. wikipedia.orgebi.ac.uk
| Feature | Description |
| Family | Y-Family DNA Polymerase wikipedia.orgacs.org |
| Primary Catalytic Activity | Deoxycytidyl (dC) Transferase wikipedia.orgebi.ac.uk |
| Function | Translesion Synthesis (TLS) ebi.ac.uk |
Dual Catalytic and Scaffolding Functions
REV1's importance in TLS stems from its dual functions:
Catalytic Function: As a dCMP transferase, REV1's enzymatic activity is directly involved in bypassing certain types of DNA lesions, such as abasic sites and guanine (B1146940) adducts. nih.govpnas.org However, studies have shown that this catalytic role may not be essential for all TLS events. nih.govaacrjournals.org
Scaffolding Function: Perhaps more critically, REV1 acts as a scaffold to recruit other TLS polymerases to the site of DNA damage. patsnap.comwikipedia.org Its C-terminal domain (CTD) contains interaction sites for other Y-family polymerases like Pol η, Pol ι, and Pol κ, as well as for the B-family polymerase Pol ζ. mdpi.combiorxiv.org This scaffolding role is essential for the proper assembly and coordination of the TLS machinery, facilitating the "polymerase switch" where a specialized polymerase temporarily replaces the stalled replicative polymerase. pnas.orgmdpi.com
| Function | Description | Key Interacting Partners |
| Catalytic | Inserts dCMP opposite DNA lesions. nih.govpnas.org | DNA lesions (e.g., abasic sites, guanine adducts) |
| Scaffolding | Recruits other TLS polymerases to the damage site. patsnap.comwikipedia.org | Pol η, Pol ι, Pol κ, Pol ζ mdpi.combiorxiv.org |
Significance in Cellular Survival Under Genotoxic Stress
The dual functions of REV1 make it indispensable for cellular survival in the face of genotoxic stress. amegroups.orgnih.gov By facilitating the bypass of replication-blocking lesions, REV1 prevents the accumulation of lethal DNA damage and ensures the completion of S-phase. amegroups.orgnih.gov This is particularly crucial for cancer cells, which often have defects in other DNA repair pathways and are therefore more reliant on TLS for survival, especially during treatment with DNA-damaging agents like cisplatin (B142131). patsnap.comfrontiersin.org This dependency makes REV1 an attractive target for therapeutic intervention, with the goal of sensitizing cancer cells to chemotherapy. patsnap.comaacrjournals.org
Dual Catalytic and Scaffolding Functions
Strategic Rationale for Pharmacological Inhibition of REV1/UBM2
The pharmacological inhibition of the REV1/UBM2 interaction represents a strategic approach to cancer therapy, grounded in the observation that many cancer cells heavily depend on the TLS pathway to tolerate the DNA damage induced by genotoxic chemotherapies. rsc.orguconn.edupatsnap.com Agents like cisplatin and cyclophosphamide (B585) cause DNA lesions that stall replication forks; in response, cancer cells often upregulate TLS to bypass this damage, promoting cell survival and contributing to therapeutic resistance. rsc.orgnih.govfrontiersin.org By tolerating this damage, TLS not only allows cancer cells to survive treatment but also introduces mutations that can fuel the acquisition of chemoresistance. acs.orgfrontiersin.org
The core rationale for using REV1/UBM2 inhibitors is to disable this critical survival and resistance mechanism. The strategy is twofold: to directly enhance the cytotoxicity of existing DNA-damaging agents and to prevent the emergence of drug-resistant tumor cell populations. frontiersin.org
Key aspects of the strategic rationale include:
Sensitization to Genotoxic Agents: By inhibiting the REV1/UBM2-UbPCNA interaction, these small molecules prevent the recruitment of the entire TLS polymerase machinery to the site of DNA damage. oup.comnih.govnih.gov This leads to the accumulation of unresolved replication-associated DNA gaps and double-strand breaks, ultimately triggering apoptosis or senescence in cancer cells. patsnap.comoup.com Studies have shown that REV1 inhibition sensitizes a variety of cancer cell types, including breast, lung, ovarian, and fibrosarcoma cells, to chemotherapeutic agents like cisplatin and cyclophosphamide. uvm.edupatsnap.comfrontiersin.orgnih.gov
Overcoming Chemoresistance: A major challenge in oncology is acquired resistance to chemotherapy. patsnap.com The mutagenic nature of TLS is a key driver of this phenomenon. By inhibiting REV1, a central protein in this process, the rate of therapy-induced mutations can be reduced, diminishing the tumor's ability to evolve and develop resistance. cas.cnacs.org Depleting REV1 in mouse lymphoma models, for instance, dramatically improved the efficacy of cyclophosphamide and suppressed the mutations that lead to resistance. nih.gov
Exploiting Cancer-Specific Vulnerabilities: Many cancers, particularly those with defects in other DNA repair pathways like homologous recombination (HR), show a heightened dependence on TLS for survival. oup.comoup.com For example, cancer cells with BRCA1 mutations rely on REV1-dependent TLS to fill single-stranded DNA gaps that arise during replication. oup.com This creates a synthetic lethal relationship that can be exploited by REV1 inhibitors, offering a targeted therapeutic window.
Targeting a Non-Enzymatic Function: Unlike many traditional cancer drugs that target enzyme active sites, REV1/UBM2 inhibitors disrupt a protein-protein interaction. rsc.orgacs.org This expands the "druggable" landscape within the cancer cell's DNA damage response network. Targeting the non-catalytic scaffolding function of REV1 is considered an effective approach for inducing sensitivity to genotoxic therapies. oup.comoup.com
However, the therapeutic response to REV1 inhibition may be context-dependent. Some research indicates that while REV1 inhibition enhances sensitivity to chemotherapy, it may confer resistance to ionizing radiation by inducing autophagy, a cellular survival mechanism. uvm.edupreprints.orgduke.edu This suggests that the outcome is dependent on the specific type of DNA damage inflicted. preprints.orgduke.edu
Detailed research findings on REV1/UBM2 inhibitors are summarized in the table below.
| Compound | Target Interaction | Research Findings | Cellular Effects | Citations |
| MLAF50 | REV1 UBM2-Ubiquitin | First identified small-molecule compound that directly binds to the REV1 UBM2 domain. | Competes with ubiquitin for binding to REV1 UBM2; Prevents chromatin localization of REV1 after cisplatin treatment in U2OS cells. | nih.govfrontiersin.org |
| Compound 1 | REV1 UBM2-UbPCNA | Identified via AlphaScreen and NMR-based strategies; Binds directly to REV1 UBM2. | Prevents REV1 recruitment to PCNA foci upon cisplatin treatment; Delays removal of UV-induced DNA damage; Prevents UV-induced mutations; Reduces survival of cells treated with cyclophosphamide or cisplatin. | rsc.orgnih.govresearchgate.net |
| JH-RE-06 | REV1-REV7 | Induces REV1 dimerization, which blocks the REV1-REV7 interaction and subsequent Pol ζ recruitment. | Sensitizes various cancer cells to cisplatin treatment both in vitro and in vivo. | uvm.edufrontiersin.org |
Discovery and Preclinical Development Methodologies for Rev1/ubm2 Inhibitors
Target Identification and Validation Strategies
The initial and most critical phase in drug discovery is the identification and validation of a therapeutic target. revvity.comrapidnovor.com For REV1, its role as a central hub in the TLS pathway makes it a compelling target for anti-cancer drug development. nih.gov The primary interaction targeted is between the C-terminal domain (CTD) of REV1 and the REV1-Interacting Region (RIR) found on other TLS polymerases like Pol η, Pol ι, and Pol κ. nih.govuconn.edu
Validation strategies are essential to confirm that modulating the target will produce a therapeutic benefit. axxam.com Key approaches for validating REV1 as a drug target include:
Genetic Approaches: Experiments using knockout (KO) cell lines, such as Mouse Embryonic Fibroblasts (MEFs) that are REV1-deficient (Rev1-/-), have been fundamental. nih.gov When a potential inhibitor sensitizes wild-type (Rev1+/+) cells to a DNA-damaging agent like cisplatin (B142131) but has no such effect on Rev1-/- cells, it provides strong evidence that the drug's effect is REV1-dependent. nih.gov This dependency can be further confirmed by reintroducing the REV1 gene into the knockout cells, which should restore the inhibitor's sensitizing effect. nih.gov Similarly, techniques like siRNA knockdown to reduce REV1 expression have been used to validate the target in human cell lines. axxam.comnih.gov
Cellular Assays: Validating the REV1-CTD/RIR PPI as a target has been achieved through survival and mutagenesis assays in various cell lines, including human fibrosarcoma (HT1080) cells. uconn.edu These assays demonstrate that small molecules designed to disrupt this interaction can inhibit the mutagenic REV1/Polζ-dependent branch of TLS in a cellular context. uconn.edu
Biochemical Confirmation: The link between REV1 and its role in bypassing chemotherapy-induced damage has been firmly established, providing a strong rationale for its selection as a target. mdpi.com The development of inhibitors that specifically disrupt its scaffolding function serves to validate this hypothesis, showing increased cancer cell death when combined with genotoxic agents. mdpi.com
Small Molecule Inhibitor Identification Approaches
Once a target is validated, the next step is to identify "hit" compounds that can modulate its function. Several complementary strategies are used to discover small molecule inhibitors of the REV1/UBM2 interaction.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries containing thousands of compounds to identify initial hits. scispace.com For REV1, two primary HTS assay formats have been successfully employed: AlphaScreen and Fluorescence Polarization.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is well-suited for studying protein-protein interactions. nih.gov In the context of REV1, one protein partner (e.g., His-tagged REV7, a key binding partner) is attached to a donor bead, while a biotinylated peptide representing the interacting motif of its partner (e.g., a REV3L peptide) is attached to an acceptor bead. researchgate.net When the proteins interact, the beads are brought into close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation, which generates a chemiluminescent signal. nih.govresearchgate.net A small molecule inhibitor that disrupts the REV1-partner interaction prevents this energy transfer, leading to a dose-dependent decrease in the signal. nih.govresearchgate.net The quality and reliability of an HTS assay are often measured by its Z' factor; a value greater than 0.5 is considered excellent for screening purposes. nih.gov
Fluorescence Polarization (FP): FP is another robust method for monitoring molecular interactions in solution and is widely used for HTS. bmglabtech.combmglabtech.com The principle relies on the difference in the tumbling rate of a small fluorescently-labeled molecule versus a large molecular complex. bmglabtech.com For REV1, a small, fluorescently tagged peptide derived from the RIR of a binding partner is used as a probe. uconn.edu In its free state, this peptide tumbles rapidly in solution, resulting in low light polarization when excited with polarized light. nih.govbmglabtech.com However, when bound to the much larger REV1 protein, its tumbling slows significantly, leading to a high polarization signal. uconn.edubmglabtech.com An inhibitor that successfully competes with the peptide for binding to REV1 will displace the probe, causing it to tumble freely again and thus reducing the polarization signal. uconn.edu This method was used to screen for and identify multiple small molecule scaffolds that disrupt the REV1-CT/RIR interaction. uconn.edu
Structure-Based Virtual Screening (SBVS) is a computational technique that leverages the three-dimensional structure of the target protein to identify potential inhibitors. nih.gov This in silico approach involves docking large libraries of virtual compounds into the binding pocket of the REV1 protein. nih.govmdpi.com Computer algorithms then calculate a "docking score" for each compound, which predicts its binding affinity and stability within the target site. nih.gov
This method offers several advantages:
Efficiency: It allows for the screening of millions of compounds in a fraction of the time and cost of physical HTS. nih.gov
Prioritization: It helps to prioritize a smaller, more promising set of compounds for subsequent biochemical and cellular testing. researchgate.net
Mechanistic Insight: It can provide hypotheses about how a potential inhibitor might interact with key amino acid residues in the REV1 binding pocket, guiding future optimization efforts. nih.gov
SBVS has been successfully used to identify inhibitors for other protein-protein interactions, demonstrating its utility for challenging targets like REV1. researchgate.net
Fragment-Based Drug Design (FBDD) is an alternative discovery method that starts with identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly to the target. wikipedia.org These fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors. wikipedia.org
The FBDD process involves:
Screening: A library of a few thousand fragments is screened for binding to REV1. Due to the weak affinity of these fragments, highly sensitive biophysical techniques such as X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are required for detection. frontiersin.org
Structural Characterization: Once a fragment hit is identified, its binding mode is determined, often by solving the co-crystal structure of the fragment bound to the REV1 protein. wikipedia.orgresearchgate.net
Fragment Evolution: Guided by the structural information, medicinal chemists then iteratively grow, merge, or link these fragments to create a larger, more potent lead compound with higher affinity and drug-like properties. frontiersin.orgresearchgate.net This approach allows for a more thorough exploration of the chemical space around the binding site. frontiersin.org
Structure-Based Virtual Screening (SBVS)
Preclinical Candidate Selection Process
A primary consideration is the demonstration of efficacy in relevant in vivo disease models. genscript.comeurofinsdiscovery.com This involves assessing the ability of the inhibitor to modulate the DNA damage response and enhance the efficacy of standard-of-care chemotherapies in animal models of cancer. The compound must exhibit a clear dose-response relationship and achieve a therapeutic effect at a well-tolerated dose. genscript.com
In addition to efficacy, the candidate's pharmacological and pharmacokinetic (PK) profiles are thoroughly characterized. genscript.comeurofinsdiscovery.com This includes studies on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which determine its bioavailability and half-life in the body. eurofinsdiscovery.com A favorable PK profile is essential for achieving sustained target engagement and a desirable dosing regimen in a clinical setting.
A crucial aspect of the selection process is the assessment of the candidate's safety and tolerability. genscript.comeurofinsdiscovery.com This involves a series of in vitro and in vivo toxicology studies to identify any potential off-target effects or liabilities. The goal is to identify a compound with an acceptable therapeutic window, where the dose required for efficacy is significantly lower than the dose that causes toxicity. nih.gov
Furthermore, the manufacturability of the preclinical candidate is a key consideration. genscript.comeurofinsdiscovery.com The chemical synthesis of the compound must be scalable and cost-effective to support further development and eventual commercial production. An assessment of the feasibility of Good Manufacturing Practice (GMP) production is often undertaken at this stage. nih.gov
Preclinical Efficacy and Research Applications of Rev1/ubm2 Inhibitors
Sensitization to Genotoxic Agents in Preclinical Models
Inhibition of the REV1/UBM2 interaction has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents used in cancer therapy. By disrupting a key pathway in DNA damage tolerance (DDT), these inhibitors render cancer cells more susceptible to the cytotoxic effects of chemotherapeutics and radiation.
Potentiation of Chemotherapeutic Drug Efficacy (e.g., Cisplatin (B142131), Cyclophosphamide)
REV1/UBM2 inhibitors have demonstrated a significant ability to potentiate the effects of platinum-based drugs like cisplatin and alkylating agents such as cyclophosphamide (B585) in preclinical studies. The REV1 protein, particularly its ubiquitin-binding motifs (UBMs), is crucial for bypassing DNA lesions caused by these agents, a process known as translesion synthesis (TLS). nih.govnih.gov Inhibiting the interaction between REV1's UBM2 and mono-ubiquitinated PCNA (UbPCNA) disrupts this bypass mechanism. nih.gov
For instance, a small-molecule inhibitor that binds to REV1 UBM2 was shown to prevent the recruitment of REV1 to PCNA foci on chromatin following cisplatin treatment. nih.gov This disruption of the REV1/UbPCNA interaction leads to diminished clonogenic survival of cells treated with cyclophosphamide or cisplatin. nih.gov In mouse models of lymphoma, depletion of the Rev1 gene dramatically improved the efficacy of both cisplatin and cyclophosphamide, suppressed the development of resistance, and inhibited drug-induced mutations. nih.gov
The small molecule inhibitor JH-RE-06, which targets the REV1 C-terminal domain (CTD) and disrupts its interaction with REV7 (a subunit of Polζ), has also been shown to enhance the cytotoxic effects of cisplatin. researchgate.netnih.gov Co-administration of JH-RE-06 and cisplatin effectively inhibited the growth of human melanoma xenografts in mice. researchgate.net Similarly, other small molecules that bind to the REV1-CT and prevent the recruitment of Pol ζ have been reported to sensitize fibrosarcoma cell lines to cisplatin. frontiersin.org
Furthermore, a compound identified as binding to REV1 UBM2, referred to as compound 1, increased the cytotoxicity of both 4-hydroxycyclophosphamide (B600793) (an active metabolite of cyclophosphamide) and cisplatin by up to 10-fold in cultured cells. frontiersin.org These findings underscore the potential of REV1/UBM2 inhibitors as adjuvants to chemotherapy, capable of increasing the therapeutic window and efficacy of established genotoxic drugs. researchgate.netrsc.org
Table 1: Preclinical Studies on Sensitization to Chemotherapeutic Agents by REV1/UBM2 Inhibitors
| Inhibitor/Method | Chemotherapeutic Agent | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| REV1 UBM2 binding compound | Cisplatin, Cyclophosphamide | Cultured cells | Prevented REV1 recruitment to PCNA; diminished clonogenic survival. | nih.gov |
| Rev1 gene depletion | Cisplatin, Cyclophosphamide | Mouse lymphoma model | Improved drug efficacy; suppressed resistance and mutations. | nih.gov |
| JH-RE-06 | Cisplatin | Human melanoma xenografts in mice | Inhibited tumor growth when co-administered with cisplatin. | researchgate.net |
| REV1-CT binding compounds | Cisplatin | Fibrosarcoma cell lines | Sensitized cells to cisplatin. | frontiersin.org |
| Compound 1 (REV1 UBM2 binder) | 4-hydroxycyclophosphamide, Cisplatin | Cultured cells | Increased cytotoxicity by up to 10-fold. | frontiersin.org |
Enhanced Sensitivity to Ultraviolet (UV) Radiation
In addition to chemosensitization, REV1/UBM2 inhibitors have been shown to increase cellular sensitivity to ultraviolet (UV) radiation. UV radiation induces the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and other photoproducts in DNA, which can block replication forks. REV1 plays a critical role in bypassing these UV-induced lesions.
Studies have shown that cells expressing REV1 mutants with non-functional UBM domains are hypersensitive to UV light. nih.govnih.gov A small molecule inhibitor targeting REV1 UBM2 was found to delay the removal of UV-induced CPDs from the nuclei of cells. nih.gov This delay in lesion removal is a direct consequence of inhibiting the TLS pathway, leading to increased cytotoxicity.
Furthermore, compounds that disrupt the interaction between the C-terminal domain of REV1 and other TLS polymerases have been correlated with a decrease in the survival of human cancer cells treated with UV light. mdpi.com For example, inhibitors that prevent the recruitment of Pol ζ to REV1 sensitize fibrosarcoma cell lines to UV radiation. frontiersin.org Another small molecule, PCNA-I1S, which indirectly affects REV1 function by stabilizing the PCNA trimer, also enhances the cytotoxic effects of UV radiation. oup.com These findings highlight the broad potential of REV1/UBM2 inhibition in sensitizing cancer cells to various forms of DNA damage, including that induced by UV radiation. mdpi.comproquest.com
Overcoming Acquired Chemoresistance and Preventing Mutagenesis
A significant challenge in cancer therapy is the development of acquired resistance to chemotherapeutic agents. REV1-mediated TLS is a major contributor to this phenomenon, as it allows cancer cells to tolerate drug-induced DNA damage and accumulate mutations that can drive resistance.
Suppression of Drug-Induced Mutations
REV1 is an inherently mutagenic polymerase. By inhibiting its function, REV1/UBM2 inhibitors can reduce the rate of mutations induced by genotoxic drugs. This has the dual benefit of preventing the evolution of chemoresistant clones and maintaining the genetic stability of the cells.
Preclinical evidence strongly supports the role of REV1 inhibition in suppressing mutagenesis. In mouse models, the depletion of Rev1 in lymphoma cells not only increased sensitivity to cyclophosphamide but also inhibited the drug-induced mutations that lead to resistance. nih.gov A small molecule inhibitor of REV1 UBM2 was shown to prevent UV-induced mutations in the HPRT gene. nih.govresearchgate.net This demonstrates that targeting the REV1/UBM2 interaction can directly block the mutagenic bypass of DNA lesions.
The inhibitor JH-RE-06, by disrupting the REV1-Polζ interaction, has also been implicated in reducing mutagenesis. researchgate.net The rationale is that by preventing the error-prone TLS activity of this complex, the introduction of mutations at sites of DNA damage is significantly decreased. rsc.org This suppression of mutagenesis is a key mechanism by which REV1/UBM2 inhibitors can prevent the acquisition of chemoresistance. frontiersin.org
Restoration of Sensitivity in Resistant Cell Lines and Murine Tumor Models
REV1/UBM2 inhibitors have shown promise in overcoming established chemoresistance. By targeting the very mechanism that allows resistant cells to survive and proliferate in the presence of DNA-damaging drugs, these inhibitors can re-sensitize them to therapy.
Studies have demonstrated that depleting Rev1 in mouse lymphoma that had acquired resistance to cyclophosphamide through repeated treatments dramatically improved the drug's efficacy. nih.govnih.gov This indicates that even after resistance has developed, targeting REV1 can reverse this phenotype.
In various cancer cell lines, including those derived from ovarian cancer, high levels of REV1 expression have been linked to cisplatin resistance. nih.gov The use of REV1 inhibitors in such resistant cell lines can restore their sensitivity to the drug. While direct studies on resistant murine tumor models with specific REV1/UBM2 small molecule inhibitors are emerging, the principle has been established through genetic models and in broader preclinical studies targeting related pathways. For example, targeting MYC, which can be associated with chemoresistance, in combination with cisplatin has shown efficacy in preclinical models of head and neck squamous cell carcinoma. thno.org The ability of REV1 inhibitors to overcome resistance in preclinical models provides a strong rationale for their development as agents to treat recurrent or refractory cancers. oncotarget.comnih.govnih.gov
Cellular Phenotypes Induced by REV1/UBM2 Inhibition
Inhibition of the REV1/UBM2 interaction elicits several distinct cellular phenotypes beyond sensitization to genotoxic agents. These phenotypes provide further insight into the multifaceted role of REV1 in cellular homeostasis and stress response.
One of the primary consequences of REV1/UBM2 inhibition is the disruption of DNA damage tolerance (DDT). nih.gov This is characterized by an inability to efficiently bypass DNA lesions, leading to stalled replication forks. oup.com Pharmacological inhibition of REV1 has been shown to interfere with DNA replication and induce the formation of single-stranded DNA (ssDNA) gaps in cancer cells. oup.com
Interestingly, the cellular response to REV1 inhibition can vary depending on the context of the DNA damage. While it sensitizes cells to chemotherapeutic agents, one study reported that REV1 inhibition unexpectedly triggers autophagy in response to ionizing radiation, which is a known biomarker of radioresistance. researchgate.net This suggests that the role of REV1 in determining treatment outcomes may depend on the specific type of DNA damage inflicted. researchgate.net
Another significant phenotype observed with REV1 inhibition is a shift in the mode of cell death in response to cisplatin. The small molecule inhibitor JH-RE-06 was found to suppress apoptosis and instead induce hallmarks of senescence in multiple mammalian cell lines and mouse xenograft models treated with cisplatin. researchgate.net This switch from apoptosis to senescence represents a profound alteration of the biological response to chemotherapy. researchgate.net
Furthermore, REV1 has been implicated in maintaining the stability of replication tracts. It has been found to protect nascent replication tracts from degradation in response to replication stress by stabilizing RAD51 filaments. nih.gov Therefore, inhibition of REV1 could potentially lead to increased replication stress and genomic instability, particularly in cells already under replicative pressure, such as cancer cells.
Table 2: Cellular Phenotypes of REV1/UBM2 Inhibition
| Phenotype | Description | Associated Findings | Reference(s) |
|---|---|---|---|
| Disrupted DNA Damage Tolerance (DDT) | Impaired ability to bypass DNA lesions, leading to stalled replication forks. | Delayed removal of UV-induced CPDs; prevention of REV1 recruitment to PCNA. | nih.gov |
| Induction of ssDNA Gaps | Formation of single-stranded DNA gaps during replication due to interference with the replication process. | Observed in cancer cells following pharmacological REV1 inhibition. | oup.com |
| Triggering of Autophagy | Activation of the autophagy pathway, particularly in response to ionizing radiation. | Reported as an unexpected phenotype of REV1 inhibition, potentially contributing to radioresistance. | researchgate.net |
| Switch from Apoptosis to Senescence | Alteration of the cell death program in response to cisplatin from apoptosis to a senescence-like state. | Observed with the inhibitor JH-RE-06 in cell lines and xenograft models. | researchgate.net |
| Increased Replication Stress | Potential for increased genomic instability due to the role of REV1 in protecting replication tracts. | REV1 stabilizes RAD51 filaments to prevent degradation of nascent replication tracts. | nih.gov |
Alteration of Cell Survival and Proliferation
Inhibition of the REV1/UBM2 interaction has demonstrated a significant, though context-dependent, impact on the survival and proliferation of cancer cells in preclinical studies. The primary mechanism involves disrupting translesion synthesis (TLS), a DNA damage tolerance pathway that cancer cells often exploit to survive genotoxic stress from chemotherapy. patsnap.com By blocking this pathway, REV1 inhibitors can potentiate the effects of DNA-damaging agents, leading to increased cancer cell death. patsnap.com
Research has shown that REV1 inhibitors can sensitize a variety of cancer cell types—including breast, lung, and ovarian cancers—to chemotherapy. patsnap.com The small molecule inhibitor JH-RE-06, which disrupts the REV1-REV7 interaction to inhibit mutagenic TLS, has been shown to enhance the toxicity of cisplatin in cultured human and mouse cell lines. pnas.orgselleckchem.com Specifically, genetic or pharmacological inhibition of REV1 with compounds like JH-RE-06 has been found to decrease the growth and proliferation of lung cancer cells. nih.gov Studies using clonogenic survival assays have confirmed that treatment with JH-RE-06 reduces the relative cell survival of various cancer cell lines, including fibrosarcoma (HT1080), melanoma (A375), and others. selleckchem.com
Conversely, the effect of REV1 inhibition on cell survival appears to be different in the context of radiation therapy. Studies have reported a lack of radiosensitization in cancer cells treated with REV1 inhibitors. researchgate.netduke.edupreprints.org In fact, some research suggests that REV1 inhibition may confer radioresistance. uvm.edu For instance, in HT1080 fibrosarcoma and A375 melanoma cells, REV1 inhibition did not sensitize the cells to ionizing radiation (IR) treatment. uvm.edu One study observed that increasing concentrations of JH-RE-06 conferred a cytoprotective effect in IR-exposed cells, suggesting that REV1 inhibition might propel intrinsic resistance during radiation treatment. mdpi.com This differential response highlights that the role of REV1 in determining cancer treatment outcomes may depend on the specific type of DNA damage inflicted. duke.edupreprints.org
Table 1: Effect of REV1 Inhibition on Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Compound | Observed Effect on Proliferation/Survival | Source(s) |
|---|---|---|---|---|
| HT1080 | Fibrosarcoma | JH-RE-06 | Sensitization to cisplatin; No sensitization to ionizing radiation, potential radioresistance. | selleckchem.comuvm.edu |
| A375 | Melanoma | JH-RE-06 | Sensitization to cisplatin; No sensitization to ionizing radiation, potential radioresistance. | selleckchem.comuvm.edu |
| A549 | Lung Cancer | JH-RE-06 | Decreased growth and proliferation. | nih.gov |
| H1299 | Lung Cancer | JH-RE-06 | Decreased growth and proliferation. | nih.gov |
| SW1271 | Small Cell Lung Cancer | Compound 6 | Enhanced chemotherapy efficacy (Olaparib + Temozolomide). | nih.gov |
| ZR-751 | Breast Cancer | JH-RE-06 | No significant difference in cytotoxicity in radioresistant vs. parental cells. | mdpi.com |
Induction of Senescence Hallmarks in Cancer Cells
A striking finding in the preclinical evaluation of REV1 inhibitors is their ability to shift the cellular response to chemotherapy from apoptosis to senescence. pnas.orgresearchgate.net Cellular senescence is a state of stable cell cycle arrest that prevents the replication of damaged cells. nih.govmdpi.com While chemotherapy agents like cisplatin typically induce apoptosis (programmed cell death), the combination with a REV1 inhibitor such as JH-RE-06 profoundly alters this biological response. pnas.orgresearchgate.net
In multiple human and mouse cell lines treated with a combination of cisplatin and JH-RE-06, researchers observed that the treatment did not increase apoptosis. pnas.orgnih.gov Instead, the cells exhibited multiple hallmarks of senescence. pnas.orgmit.edu This switch in the mode of cell death suggests that REV1 may have a broader role in cancer cell etiology than previously understood. mit.edu
The induction of senescence is supported by several key observations. Cells treated with the cisplatin/JH-RE-06 combination showed morphological changes consistent with senescence, such as becoming flattened and enlarged. pnas.org Furthermore, molecular markers of senescence were identified, including reduced Lamin B1 expression and enhanced expression of immune factors like IL-6 and IL-8, which are components of the senescence-associated secretory phenotype (SASP). pnas.org This suggests that inhibiting REV1's functions switches the cisplatin-dependent commitment to apoptosis to a different form of lethality associated with the induction of senescence. pnas.org This phenomenon has been observed consistently across various cancer cell lines and in vivo models, indicating a fundamental shift in the cellular response to DNA damage when the TLS pathway is compromised. pnas.orgresearchgate.net
Table 2: Senescence Hallmarks Induced by REV1 Inhibition with Cisplatin
| Hallmark | Description | Observation with Cisplatin + JH-RE-06 | Source(s) |
|---|---|---|---|
| Cell Morphology | Altered physical appearance of the cell. | Cells become flattened and enlarged. | pnas.org |
| Apoptosis Suppression | Reduction in programmed cell death pathways. | Treatment does not increase apoptosis compared to cisplatin alone. | pnas.orgnih.gov |
| Lamin B1 Expression | Lamin B1 is a nuclear lamina protein often lost during senescence. | Expression of Lamin B1 is reduced. | pnas.org |
| SASP Factor Expression | Secretion of pro-inflammatory cytokines and other factors. | Enhanced expression of immune factors IL-6 and IL-8. | pnas.org |
| Cellular Outcome | The ultimate fate of the cell. | Switches from apoptotic cell death to a lethality associated with senescence. | pnas.orgmit.edu |
Impact on Immunogenicity via Neoantigen Generation
The inhibition of REV1 and the consequent disruption of DNA damage tolerance pathways have significant implications for tumor immunogenicity. patsnap.com By preventing the bypass of DNA lesions, REV1 inhibitors lead to an accumulation of DNA damage within cancer cells. patsnap.com This increase in genomic instability can result in the formation of neoantigens—novel peptides that arise from tumor-specific mutations and are presented on the surface of cancer cells. patsnap.comnih.gov
These neoantigens are not present in normal cells and can be recognized by the immune system as foreign, thereby triggering an anti-tumor immune response. patsnap.comthe-innovation.orgthe-innovation.org The generation of neoantigens is a critical step in making tumors "visible" to the immune system, particularly to T cells. nih.govmdpi.com Research suggests that the senescence program induced by REV1 inhibitors in combination with chemotherapy can also trigger an immune response in the treated cells. researchgate.net
This potential to increase the neoantigen load is a promising aspect of REV1 inhibition. It suggests a synergistic strategy where REV1 inhibitors could be combined with immunotherapies, such as immune checkpoint inhibitors. patsnap.com By increasing the number of recognizable targets (neoantigens) on tumor cells, REV1 inhibitors could enhance the efficacy of therapies designed to unleash the immune system against cancer. patsnap.commdpi.com While preclinical data is encouraging, this area of research is still developing. patsnap.com
Efficacy in in vivo Preclinical Disease Models (e.g., Mouse Xenografts)
The anti-tumor effects of REV1/UBM2 inhibitors have been validated in several in vivo preclinical disease models, primarily using mouse xenografts. researchgate.net These studies provide crucial evidence for the therapeutic potential of targeting this pathway in a living organism.
The small molecule inhibitor JH-RE-06 has been shown to suppress tumor growth and enhance survival in mouse xenograft models. pnas.org In one key study, JH-RE-06 was effective in suppressing the growth of xenografted human melanomas in mice, establishing a proof-of-concept for developing TLS inhibitors as chemotherapy adjuvants. selleckchem.com Similarly, in xenograft models using human lung cancer cells (A549 and H1299), intratumoral administration of JH-RE-06 impaired the growth of tumors, decreased tumor size and weight, and significantly prolonged survival time compared to controls. nih.gov
The combination of REV1 inhibitors with chemotherapy has shown particular promise. In two different mouse xenograft models, the combination of cisplatin with JH-RE-06 was shown to improve the therapeutic response. pnas.orgnih.gov This enhanced efficacy was linked to the induction of senescence rather than an increase in apoptosis, mirroring the in vitro findings. pnas.org
However, consistent with in vitro data, REV1 inhibition has also been observed to confer radioresistance in vivo. uvm.edu In a study using A375 melanoma xenografts, a radioresistant phenotype was observed in mice treated with the REV1 inhibitor JH-RE-06 in combination with ionizing radiation. uvm.edu These findings underscore the importance of the therapeutic context, indicating that REV1 inhibitors are likely more effective as sensitizing agents for chemotherapy rather than radiotherapy. uvm.edumdpi.com
Table 3: Efficacy of REV1 Inhibitors in In Vivo Xenograft Models
| Cancer Type | Model | Compound | Key Finding | Source(s) |
|---|---|---|---|---|
| Melanoma | A375 human melanoma xenografts in nude mice | JH-RE-06 | Suppressed tumor growth and improved tumor response to cisplatin. | pnas.orgselleckchem.comnih.gov |
| Melanoma | A375 human melanoma xenografts in nude mice | JH-RE-06 | Conferred radioresistance when combined with ionizing radiation. | uvm.edu |
| Lung Cancer | A549 and H1299 human lung cancer xenografts in nude mice | JH-RE-06 | Impaired tumor growth, decreased tumor size and weight, and prolonged survival. | nih.gov |
| Non-Small Cell Lung Cancer | Genetically engineered mouse model | Genetic deletion of REV7 | Tumors became more sensitive to cisplatin, showing signs of senescence. | mit.edu |
Advanced Research Methodologies in Rev1/ubm2 Inhibitor Studies
Protein Interaction Analysis
To confirm that a potential inhibitor directly engages with the REV1/UBM2 domain and competes with its natural binding partner, ubiquitin, researchers employ various protein interaction analysis techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. wikipedia.org In the context of REV1/UBM2 inhibitors, two-dimensional [¹H, ¹⁵N]-Heteronuclear Single Quantum Coherence (HSQC) NMR is frequently used. nih.govnih.gov This method monitors changes in the chemical environment of individual amino acids within the protein upon the addition of a compound. For instance, when the small-molecule inhibitor MLAF50 was added to ¹⁵N-labeled REV1 UBM2, significant chemical shift perturbations were observed in the HSQC spectrum. nih.gov These changes occurred in the same residues that are affected by ubiquitin binding, indicating that MLAF50 binds to the same site on REV1 UBM2 and acts as an orthosteric inhibitor. nih.gov Similarly, another inhibitor, Compound 2, also induced dose-dependent chemical shifts in the peaks of several residues of the REV1 UBM2 protein. nih.gov Mapping these perturbations onto the structure of REV1 UBM2 revealed that the affected residues are located on the α-helical structures crucial for ubiquitin interaction. nih.gov
Saturation Transfer Difference (STD-NMR) provides direct evidence of a compound binding to a target protein. nih.gov In studies of REV1/UBM2 inhibitors, compounds were analyzed in the presence and absence of the REV1 UBM1-UBM2 protein. The appearance of positive Nuclear Overhauser Effect (NOE) peaks only when the protein was present confirmed direct binding of the small molecules to the REV1 UBM domains. nih.govresearchgate.net
| NMR Technique | Compound | Key Findings | Citations |
| HSQC NMR | MLAF50 | Perturbed the same residues of REV1 UBM2 that interact with ubiquitin, suggesting orthosteric competition. | nih.gov |
| HSQC NMR | Compound 2 | Caused dose-dependent chemical shift perturbations in α-helix residues of REV1 UBM2. | nih.gov |
| STD-NMR | Compound 1 & 2 | Showed positive NOE peaks only in the presence of REV1 UBM1-UBM2, indicating direct binding. | nih.govresearchgate.net |
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that measures the heat released or absorbed during a binding event, allowing for the direct determination of binding affinity (Kᴅ), stoichiometry (n), and other thermodynamic parameters. d-nb.infofrontiersin.org ITC has been successfully used to quantify the interaction between REV1 UBM2 and its natural ligand, ubiquitin. These experiments demonstrated a 1:1 binding stoichiometry and a dissociation constant (Kᴅ) of 14.9 ± 3.0 μM for the REV1 UBM2-ubiquitin interaction. nih.gov
However, the application of ITC for characterizing small-molecule inhibitors of REV1/UBM2 has faced challenges. The measurement of the MLAF50 interaction with REV1 UBM2 was found to be too sensitive to the DMSO used to dissolve the compound. nih.gov In the case of another inhibitor, Compound 2, a binding saturation point could not be reached because the compound precipitated at higher concentrations, preventing an accurate Kᴅ measurement. nih.gov
| Interacting Molecules | Technique | Dissociation Constant (Kᴅ) | Notes | Citations |
| REV1 UBM2 + Ubiquitin | ITC | 14.9 ± 3.0 μM | Data fit a single-site binding model. | nih.gov |
| REV1 UBM1-UBM2 (mutant) + Ubiquitin | ITC | 18.7 ± 1.6 μM | A mutant was used to improve protein stability. | nih.gov |
| REV1 UBM2 + MLAF50 | ITC | Not Determined | Assay was too sensitive to DMSO. | nih.gov |
| REV1 UBM2 + Compound 2 | ITC | Not Determined | Compound precipitation prevented saturation. | nih.gov |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. blogspot.com It has proven to be a valuable alternative when other methods like ITC are not feasible. For the inhibitor MLAF50, where ITC was unsuccessful, SPR was used to measure its binding affinity for REV1 UBM2. nih.gov The SPR sensorgram data reproducibly fit a model yielding a dissociation constant (Kᴅ) of 37 μM, which is only about twofold weaker than the affinity of ubiquitin for REV1 UBM2. nih.gov This confirmed that MLAF50 is a direct and moderately potent binder of the target domain. Similar to ITC, attempts to measure the affinity of Compound 2 using SPR were also unsuccessful due to compound precipitation issues. nih.gov
| Interacting Molecules | Technique | Dissociation Constant (Kᴅ) | Citations |
| REV1 UBM2 + MLAF50 | SPR | 37 μM | nih.gov |
| REV1 UBM2 + Compound 2 | SPR | Not Determined | nih.gov |
Fluorescence Anisotropy (or Fluorescence Polarization) is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. While it is a common method for studying protein-protein interactions, its application has been limited in the case of the REV1/UBM2 system. An attempt to validate the inhibition of the REV1 UBM2-ubiquitin interaction by MLAF50 using a fluorescence polarization assay was unsuccessful. nih.gov The reason cited was that the affinity of the REV1 UBM2-ubiquitin interaction itself is too modest to produce a sufficiently robust signal for a polarization-based competition assay. nih.gov
Surface Plasmon Resonance (SPR)
Cellular and Molecular Biological Assays
To translate biophysical findings into a biological context, it is essential to assess the effects of REV1/UBM2 inhibitors in cellular models. These assays determine if targeting the REV1/UBM2 domain can sensitize cancer cells to DNA-damaging agents.
Clonogenic survival assays are an in-vitro method to determine the ability of a single cell to proliferate and form a colony. ru.nl This assay is considered a gold standard for measuring the effectiveness of cytotoxic agents. In the study of REV1/UBM2 inhibitors, clonogenic assays were performed to see if these compounds could enhance the efficacy of chemotherapy drugs. nih.gov U2OS osteosarcoma cells were treated with non-lethal doses of cisplatin (B142131) or 4-hydroxycyclophosphamide (B600793) (an active metabolite of cyclophosphamide), followed by treatment with a REV1/UBM2 inhibitor (Compound 1). nih.gov The results showed that the addition of the inhibitor significantly diminished the clonogenic survival of the cells compared to those treated with the chemotherapy drug alone. nih.govnih.gov This demonstrates that inhibiting the REV1/UBM2 interaction can suppress the DNA damage tolerance pathway and potentiate the effects of conventional chemotherapeutics. nih.govnih.gov
Further studies using REV1-deleted DT40 chicken lymphoma cells complemented with various REV1 mutants showed that constructs with mutated UBM domains could only partially rescue the cells' hypersensitivity to UV radiation and cisplatin. researchgate.net This genetic evidence underscores the functional importance of the UBM domains in cell survival following DNA damage. researchgate.net
| Assay | Cell Line | Inhibitor/Mutant | Chemotherapeutic Agent | Key Finding | Citations |
| Clonogenic Survival | U2OS | Compound 1 | Cisplatin, 4-hydroxycyclophosphamide | The inhibitor diminished clonogenic survival, enhancing the efficacy of the chemotherapy drugs. | nih.govnih.gov |
| Clonogenic Survival | DT40 (Δrev1) | REV1 UBM mutant | Cisplatin, UV radiation | UBM mutant constructs only partially restored resistance, highlighting the UBM domain's functional importance. | researchgate.net |
Mutagenesis Assays (e.g., HPRT Gene)
Mutagenesis assays are crucial tools for evaluating the efficacy of REV1/UBM2 inhibitors in reducing the error-prone nature of translesion synthesis (TLS). The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene assay is a prominent example used in these studies. nih.govoup.comoup.com This assay leverages the fact that mutations inactivating the HPRT gene allow cells to survive in a culture medium containing a toxic purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG). nih.govnih.gov By quantifying the frequency of 6-TG resistant colonies, researchers can measure the rate of both spontaneous and DNA damage-induced mutations.
Studies have demonstrated that REV1/UBM2 inhibitors can significantly decrease the frequency of HPRT mutations. For instance, the small molecule inhibitor JH-RE-06 was shown to reduce both spontaneous and cisplatin-induced HPRT mutations in HT1080 fibrosarcoma cells. nih.gov This effect is REV1-dependent, as the inhibitor did not lower mutation rates in REV1-knockout (Rev1−/−) mouse embryonic fibroblast (MEF) cells. nih.gov Similarly, a REV1–UBM2-binding compound was found to prevent UV-induced mutagenesis of the HPRT gene. oup.com These findings indicate that the inhibitors act by blocking the mutagenic component of TLS. nih.gov
The HPRT assay protocol generally involves pre-selecting for functional HPRT, treating the cells with a mutagen (like cisplatin or MNU) with or without the REV1 inhibitor, allowing time for mutation expression, and then selecting for HPRT mutants with 6-TG. oup.commit.edu The mutation frequency is then calculated based on the number of resistant colonies. mit.edu
Chromatin Localization Studies of REV1 and Associated Proteins
Understanding how REV1/UBM2 inhibitors affect the recruitment of REV1 and its partner proteins to chromatin is essential for elucidating their mechanism of action. These studies often involve immunofluorescence and microscopy to visualize the formation of nuclear foci, which are accumulations of proteins at sites of DNA damage.
Under normal conditions, REV1 is recruited to sites of DNA damage, such as those induced by cisplatin, where it co-localizes with proteins like proliferating cell nuclear antigen (PCNA). oup.comnih.gov Specifically, the UBM2 domain of REV1 is crucial for its interaction with monoubiquitinated PCNA (Ub-PCNA) at stalled replication forks. nih.govbiorxiv.orgnih.gov
Small molecule inhibitors that target the REV1 UBM2-ubiquitin interaction have been shown to prevent the chromatin localization of REV1. For example, the compound MLAF50 was demonstrated to inhibit the interaction between REV1 UBM2 and ubiquitin, thereby preventing the cisplatin-induced recruitment of REV1 to chromatin in U2OS osteosarcoma cells. nih.govnih.gov This indicates that the inhibitor competes with ubiquitin for binding to the REV1 UBM2 domain. nih.gov Similarly, another REV1 inhibitor, JH-RE-06, has been shown to disrupt the recruitment of the TLS polymerase POLζ by promoting the dimerization of the REV1 C-terminal domain (CTD). pnas.orgpnas.org
These localization studies are critical for confirming that the inhibitors are engaging their intended target in a cellular context and disrupting the protein-protein interactions necessary for the TLS pathway. nih.govrsc.org The results also highlight the importance of the UBM domains, particularly UBM2, in mediating the recruitment of REV1 to chromatin in response to DNA damage. nih.gov
Analysis of DNA Damage Foci Formation and Resolution
The formation and resolution of DNA damage foci are key indicators of a cell's ability to respond to and repair genomic insults. The analysis of these foci provides insight into how REV1/UBM2 inhibitors impact DNA damage signaling and repair processes. Common markers for DNA damage foci include γ-H2AX, which forms at double-strand breaks (DSBs), and RAD51, a key protein in homologous recombination (HR) repair.
Treatment of cancer cells with a combination of cisplatin and the REV1 inhibitor JH-RE-06 has been shown to profoundly alter the nature of persistent DNA damage. pnas.org While cisplatin alone leads to an increase in p-γ-H2AX foci, the combination therapy results in a decrease in these foci but an increase in ATR expression, which is indicative of single-stranded DNA. pnas.orgnih.gov This suggests that inhibiting REV1 alters the cellular response to cisplatin-induced damage.
Furthermore, REV1 has been implicated in the regulation of RAD51. Some studies suggest that REV1 is involved in RAD51 focus formation, and its depletion can affect the timely resolution of cisplatin-induced DSBs. nih.govchinagene.cn For instance, miR-96, which downregulates both REV1 and RAD51, has been shown to inhibit RAD51 foci formation and sensitize cells to cisplatin. nih.govresearchgate.netunits.it This suggests a potential interplay between the TLS pathway and HR repair.
Replication Fork Stalling and Progression Assays
Replication fork stalling occurs when the DNA replication machinery encounters a lesion on the DNA template. biorxiv.org Assays that measure replication fork progression and stability are vital for understanding the role of REV1 in DNA damage tolerance and how its inhibition affects this process.
DNA fiber analysis is a common technique used to visualize and measure the progression of individual replication forks. In this assay, cells are sequentially pulsed with two different thymidine (B127349) analogs (e.g., IdU and CldU), which are incorporated into newly synthesized DNA. By stretching the DNA fibers on a slide and using specific antibodies to detect the analogs, researchers can measure the length of the labeled tracks, which corresponds to the speed of replication fork progression.
Studies using this technique have shown that REV1 plays a role in protecting and restarting stalled replication forks. researchgate.net Depletion of REV1 has been shown to reduce replication fork progression and lead to defective fork restart after treatment with agents that cause replication stress, like hydroxyurea (B1673989) (HU). researchgate.net This can result in the degradation of nascent DNA strands. researchgate.net
In the context of REV1 inhibitors, these assays can reveal whether blocking REV1 function leads to increased replication fork stalling or collapse, especially in combination with DNA damaging agents. The stalling of replication forks can lead to the accumulation of single-stranded DNA, which activates the ATR-Chk1 DNA damage response pathway. ciccialab.comnih.gov REV1 has been shown to be important for this pathway, and its inhibition could therefore exacerbate the effects of replication stress. nih.gov
Genetic Perturbation Techniques
Gene Knockout (e.g., REV1-KO) and Knockdown Studies (e.g., siRNA)
Genetic perturbation techniques such as gene knockout (KO) and knockdown are fundamental to validating the role of REV1 as a therapeutic target and understanding the on-target effects of REV1/UBM2 inhibitors.
REV1-Knockout (REV1-KO) Studies: Creating REV1-KO cell lines or mice allows researchers to study the complete loss of REV1 function. oup.com Studies using REV1-KO mouse embryonic fibroblasts (MEFs) have been instrumental in demonstrating the REV1-dependency of small molecule inhibitors. For example, the inhibitor JH-RE-06 sensitized wild-type (Rev1+/+) MEFs to cisplatin but had no effect on Rev1−/− MEFs. nih.gov This effect was restored when the Rev1−/− cells were complemented with a plasmid encoding REV1. nih.gov Similarly, REV1-KO lymphoma cells showed less sensitivity to cisplatin compared to cells with a mutation in PCNA (PcnaK164R), highlighting distinct roles for these proteins in cisplatin tolerance. oup.com
siRNA-Mediated Knockdown of REV1: Transiently reducing REV1 expression using small interfering RNA (siRNA) is another common approach. This method allows for the study of REV1's role in various cancer cell lines. Depletion of REV1 via siRNA has been shown to abolish the sensitizing effect of JH-RE-06 to cisplatin in human fibrosarcoma (HT1080) and melanoma (A375) cells. nih.gov Furthermore, knockdown of REV1 has been shown to sensitize B-cell lymphoma cells to cisplatin and inhibit cisplatin-induced mutagenesis. nih.gov In some contexts, REV1 depletion alone can lead to an increase in DNA damage markers like RPA foci, indicating a role for REV1 in managing endogenous replication stress. researchgate.net
These genetic studies provide a crucial baseline for interpreting the results of pharmacological inhibition and confirming that the observed cellular effects are indeed due to the targeting of REV1.
Point Mutation Analysis of REV1 Domains (e.g., UBMs, BRCT)
Ubiquitin-Binding Motifs (UBMs): Human REV1 contains two UBMs, with UBM2 being particularly critical for interacting with monoubiquitinated PCNA and for DNA damage tolerance. nih.govbiorxiv.orgnih.gov Studies in yeast and chicken DT40 cells have shown that mutating UBM2 leads to significant sensitivity to DNA-damaging agents like UV radiation and cisplatin. nih.gov In DT40 cells, mutating both the UBMs and the BRCT domain results in even greater hypersensitivity, suggesting they contribute independently to DNA damage tolerance. nih.gov Point mutations in the UBMs of mouse REV1 have been shown to abolish its enhanced interaction with monoubiquitylated PCNA. nih.gov In Drosophila, while single mutations in the UBM domain did not cause sensitivity to the alkylating agent MMS, they did increase sensitivity when combined with the loss of other repair proteins. biorxiv.org
BRCT Domain: The N-terminal BRCT domain of REV1 is also important for its function, mediating protein-protein interactions and the constitutive formation of nuclear foci. nih.govpnas.org In yeast, a point mutation in the BRCT domain (G193R) renders the cells non-mutable and sensitive to DNA damage, indicating its critical role in TLS. nih.govpnas.orgasm.org In chicken DT40 cells, mutating the BRCT domain also leads to hypersensitivity to DNA damaging agents. nih.gov
By expressing these REV1 mutants in cells, researchers can dissect the specific roles of each domain. For example, such studies have revealed that while the BRCT domain is key for the constitutive localization of REV1 to replication factories, the UBMs are crucial for its recruitment in response to DNA damage. nih.gov This detailed analysis is vital for designing inhibitors that target specific interactions and for understanding the precise molecular consequences of disrupting REV1 function.
In vivo Preclinical Model Development and Characterization
The transition from in vitro validation to in vivo analysis is a critical step in the evaluation of REV1/UBM2 inhibitors. In vivo preclinical models are indispensable for assessing the therapeutic potential and understanding the complex biological responses to these inhibitors within a living organism. biotestfacility.com The development and characterization of these models are foundational to establishing a compound's efficacy and mechanism of action before it can be considered for clinical trials. frontiersin.org Research in this area primarily utilizes mouse models, including xenografts and genetically engineered variants, to simulate human cancers. oup.comnuvisan.com
A significant focus of in vivo studies has been to determine if the inhibition of REV1, a key player in translesion synthesis (TLS), can sensitize cancer cells to conventional DNA-damaging chemotherapies. uvm.edu The TLS pathway allows cancer cells to tolerate genotoxic agents, and its inhibition is a promising strategy to overcome chemoresistance. acs.org
Xenograft Models in REV1 Inhibitor Research
Cell line-derived xenograft (CDX) models are a cornerstone of in vivo cancer research. mdpi.com These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. mdpi.com They have been instrumental in the initial in vivo testing of REV1 inhibitors. For instance, studies using the small molecule inhibitor JH-RE-06 in mouse xenograft models have demonstrated that it can suppress tumor growth and improve survival when used in combination with cisplatin. pnas.org
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, offer a more clinically relevant system. mdpi.comnih.gov PDX models tend to preserve the histological and genetic characteristics of the original human tumor, providing a more accurate platform to predict therapeutic response. ous-research.nocrownbio.com
Research using xenograft models has yielded significant findings. A key observation is that while some inhibitors have minimal toxicity on their own, they can greatly enhance the efficacy of chemotherapeutic agents like cisplatin. frontiersin.org In two distinct mouse xenograft tumor models, the combination of the REV1 inhibitor JH-RE-06 with cisplatin led to a significant potentiation of cisplatin's anti-tumor effects. pnas.org
Table 1: Summary of In Vivo Xenograft Model Findings with REV1 Inhibitor JH-RE-06
| Model Type | Inhibitor/Agent | Key Finding | Cellular Response | Source |
|---|---|---|---|---|
| Mouse Xenograft Models (unspecified) | JH-RE-06 + Cisplatin | Suppressed tumor growth and enhanced survival. pnas.org | Did not increase apoptosis; instead, induced hallmarks of senescence (e.g., increased p21 expression, reduced Lamin B1). pnas.org | pnas.org |
| Mouse Xenograft Models (unspecified) | Genetic REV1 knockdown | Relapsed tumors remained sensitive to chemotherapy, prolonging survival. researchgate.net | Prevents acquisition of chemoresistance. researchgate.net | researchgate.net |
Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) represent a more sophisticated approach, where mice are engineered to develop tumors de novo in a natural, immune-proficient microenvironment. embopress.org This makes GEMMs particularly valuable for studying tumor initiation, progression, and the influence of the tumor microenvironment. embopress.orguniversiteitleiden.nl
In the context of REV1 research, GEMMs have been developed by deleting specific exons of the REV1 gene. uvm.edu These models are crucial for validating REV1 as a therapeutic target. For example, one study utilized a model where REV1 expression was inhibited in the lungs of mice via an aerosolized expression plasmid prior to carcinogen exposure. nih.gov The results showed a significant reduction in the number of lung tumors, and a notable percentage of the mice remained tumor-free, highlighting the role of REV1 in carcinogen-induced cancer development. nih.gov
Table 2: Research Findings from a Carcinogen-Induced Lung Tumor GEMM with REV1 Inhibition
| Treatment Group | Average Tumor Multiplicity (tumors/mouse) | Tumor-Free Mice (%) | Statistical Significance (p-value) | Source |
|---|---|---|---|---|
| Carcinogen Only | 6.4 | 0% | p < 0.02 (for multiplicity) p < 0.05 (for incidence) | nih.gov |
| REV1 Inhibition + Carcinogen | 3.7 | 27% |
These findings from various in vivo models collectively support the strategy of targeting the REV1/UBM2 interaction. They demonstrate that inhibiting this pathway not only has the potential to slow tumorigenesis but can also fundamentally alter the response of cancer cells to established therapies, for instance by shifting the cell-fate decision from apoptosis to senescence. pnas.orgnih.gov
Future Directions and Broader Academic Research Perspectives
Exploration of Novel Binding Sites and Allosteric Modulation
Current REV1 inhibitors primarily function by directly competing with ubiquitin for binding to the REV1 UBM2 domain. nih.gov However, the exploration of allosteric modulation presents a compelling avenue for future drug development. Allosteric modulators bind to a site on the receptor distinct from the primary binding site, inducing a conformational change that can either enhance or inhibit the protein's function. mdpi.com In the context of REV1, an allosteric inhibitor could offer greater specificity and potentially avoid off-target effects associated with orthosteric inhibitors that might interact with other ubiquitin-binding domains. nih.gov
Researchers are investigating the potential of targeting other domains of REV1, such as the UBM1 domain. Although ubiquitin binds to REV1 UBM2 with only modest affinity, the identification of "fragment" compounds that bind to UBM1 could lead to the development of more potent inhibitors. nih.gov The concept of fragment-based drug design, where small, low-affinity compounds are identified and then linked together to create a higher-affinity molecule, is a promising strategy. nih.gov This approach could lead to the discovery of novel binding pockets and allosteric sites on the REV1 protein.
Development of Conjugate Compounds for Enhanced Affinity and Specificity
To improve the binding affinity and specificity of REV1 inhibitors, researchers are exploring the development of conjugate compounds. This strategy involves linking a known REV1 UBM2 binder, such as MLAF50, with a fragment compound that binds to a nearby site, like the UBM1 domain. nih.gov Such a conjugate would be expected to bind to both UBM1 and UBM2 simultaneously, resulting in a significantly higher affinity for REV1 than the individual components. nih.gov This "drugging an undruggable" strategy has been successful in discovering drugs with innovative mechanisms of action. nih.gov
The structural differences between REV1 UBM2 and other UBMs, such as that of DNA Polymerase ι, suggest that a structure-based approach could be used to rationally design REV1 UBM2-specific small molecules or fragment-conjugates, thereby minimizing off-target effects. nih.gov
Combinatorial Research Strategies with Other DNA Damage Response Modulators
A significant area of future research lies in combining REV1 inhibitors with other modulators of the DNA damage response (DDR). Cancer cells often rely heavily on TLS to survive the genotoxic stress induced by chemotherapy and radiation. patsnap.com By inhibiting REV1, cancer cells become more sensitive to these treatments. patsnap.comuvm.edu
Preclinical studies have already shown that combining REV1 inhibitors with chemotherapeutic agents like cisplatin (B142131) can significantly enhance their efficacy. patsnap.comuvm.edu The small molecule inhibitor JH-RE-06, for instance, has been shown to improve the efficacy of cisplatin in cancer cells and mouse xenograft models. nih.govpnas.org
Future research will likely explore combinations with a wider range of DDR modulators, including:
PARP inhibitors: These have shown synthetic lethality in combination with deficiencies in other DNA repair pathways. oup.com
WEE1 inhibitors: Concurrent inhibition of WEE1 and TLS represents a potential strategy for inducing mitotic catastrophe in cancer cells. oup.com
ATR inhibitors: The REV1 inhibitor, compound 8, has been shown to re-sensitize cells to treatment with ATR inhibitors. sci-hub.se
These combinatorial strategies aim to exploit the vulnerabilities of cancer cells by targeting multiple nodes within the complex DDR network.
Deeper Elucidation of Uncharacterized REV1-Dependent Cellular Phenotypes (e.g., Autophagy Induction)
Recent studies have revealed an unexpected link between REV1 inhibition and the induction of autophagy, a cellular stress response. nih.govmdpi.com Inhibition of REV1, either through small molecules or genetic knockout, has been shown to trigger autophagy in various cell lines. nih.govresearchgate.net This finding has significant implications for the therapeutic application of REV1 inhibitors.
While autophagy can sometimes promote cell death, it can also act as a survival mechanism, potentially conferring resistance to certain therapies. austinpublishinggroup.com For example, REV1 inhibition-induced autophagy has been associated with radioresistance, suggesting that combining REV1 inhibitors with radiation therapy may not be a viable strategy. uvm.edunih.govresearchgate.net In contrast, some studies suggest that REV1 inhibition-induced autophagy may provide a cytoprotective effect during radiation therapy. frontiersin.org
Further research is needed to dissect the complex interplay between REV1 inhibition, autophagy, and other cellular stress responses like senescence. uvm.edu Understanding the molecular mechanisms by which REV1 regulates autophagy will be crucial for optimizing the therapeutic use of REV1 inhibitors and for identifying patient populations most likely to benefit from this approach. Interestingly, one study found that while REV1 loss leads to metabolic dysregulation and mitochondrial anomalies, these can be improved by NR replenishment in mouse embryonic fibroblasts, which also restores autophagy. nih.gov
Systems Biology Approaches to Map the REV1 Interactome and Pathways
A comprehensive understanding of the REV1 interactome—the complete set of its protein-protein interactions—is essential for fully elucidating its functions and for identifying novel therapeutic targets. nih.govembopress.org Systems biology approaches, which integrate large-scale 'omics' data, can be used to map the complex network of interactions in which REV1 participates. unimi.itnih.gov
By constructing and analyzing these interaction networks, researchers can gain insights into how REV1 is integrated into broader cellular pathways and how its inhibition might affect these pathways. nih.govembopress.org This knowledge can help to predict the systemic effects of REV1 inhibitors and to identify potential biomarkers for treatment response. embopress.org
Key areas of focus for systems biology approaches include:
Identifying all proteins that interact with REV1.
Characterizing the dynamics of these interactions in response to DNA damage and other stimuli.
Integrating interactome data with other 'omics' data (e.g., genomics, transcriptomics, proteomics) to build comprehensive models of REV1-dependent pathways.
Advancements in Preclinical Models for Comprehensive Therapeutic Evaluation
To accelerate the clinical translation of REV1 inhibitors, it is crucial to have robust preclinical models that accurately recapitulate human cancers. While initial in vivo studies using xenograft models have shown promise, more sophisticated models are needed for a comprehensive therapeutic evaluation. sci-hub.senih.gov
Future research will likely involve the use of:
Patient-derived xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better preserve the heterogeneity and molecular characteristics of the original tumor.
Genetically engineered mouse models (GEMMs): These models allow for the study of REV1 inhibition in the context of specific genetic alterations found in human cancers.
Organoid cultures: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant in vitro system for testing drug responses.
These advanced preclinical models will be invaluable for evaluating the efficacy of novel REV1 inhibitors, for testing combinatorial treatment strategies, and for identifying predictive biomarkers of response.
Q & A
Q. What is the mechanistic role of REV1-UBM2 in translesion synthesis (TLS), and how can its inhibition be experimentally validated?
The REV1-UBM2 domain facilitates recruitment of TLS polymerases to ubiquitinated proliferating cell nuclear antigen (PCNA) at DNA damage sites . To validate inhibition, researchers can:
- Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (e.g., MLAF50 exhibits a Kd of 37 µM for REV1-UBM2) .
- Employ NMR spectroscopy to map ubiquitin-binding interfaces (e.g., REV1 residues V5, K6, and Q49 are critical for UBM2-ubiquitin interactions) .
- Conduct cellular assays to monitor REV1 chromatin dissociation post-inhibition (e.g., MLAF50 displaces REV1 from replication factories in U2OS cells) .
Q. How should researchers design in vitro experiments to assess REV1/UBM2 inhibitor specificity and off-target effects?
- Preincubation protocols : Preincubate inhibitors with REV1-UBM2 fragments before adding ubiquitin or PCNA to evaluate competitive binding .
- Negative controls : Use UBM2-deficient REV1 mutants (e.g., rev1-AA or rev1 C-terminal truncations) to confirm inhibitor specificity .
- Kinetic assays : Compare inhibitor efficacy in wild-type vs. REV1-knockout cell lines to rule out off-target polymerase inhibition .
Q. What methodologies are recommended for evaluating the cellular impact of REV1/UBM2 inhibition under genotoxic stress?
- Clonogenic survival assays : Expose cells to UV radiation or cisplatin post-inhibition and quantify survival rates (e.g., rev1Δ yeast strains show reduced survival at 30 J/m² UV) .
- Comet assays : Measure DNA damage accumulation in inhibitor-treated cells .
- Flow cytometry : Assess cell cycle arrest (e.g., S-phase stalling due to impaired TLS) .
Advanced Research Questions
Q. How can conflicting data on the roles of UBM1 vs. UBM2 in REV1-ubiquitin binding be resolved?
- Comparative mutagenesis : Generate UBM1/UBM2 single/double mutants (e.g., rev1 UBM1/UBM2* yeast strains) and quantify ubiquitin binding via isothermal titration calorimetry (ITC) .
- Structural overlays : Compare NMR structures of REV1-UBM1/UBM2 complexes to identify divergent interaction motifs (e.g., UBM2 binds ubiquitin via hydrophobic residues, while UBM1 is non-functional in humans) .
- In vivo imaging : Use fluorescence-tagged REV1 mutants to track localization to replication factories under DNA damage .
Q. What experimental strategies address discrepancies between in vitro binding affinity and in vivo inhibitor efficacy?
- Pharmacokinetic profiling : Measure intracellular inhibitor concentrations using LC-MS/MS to confirm target engagement .
- Chromatin immunoprecipitation (ChIP) : Verify REV1 displacement from damage sites in inhibitor-treated vs. control cells .
- Combination therapies : Test synergy with PARP inhibitors (e.g., olaparib) or chemotherapeutics (e.g., temozolomide) to enhance cytotoxicity in resistant models .
Q. How can researchers determine if REV1/UBM2 inhibition synergizes with other DNA repair pathway blockers?
- High-throughput combinatorial screens : Use dose-matrix assays to identify synergistic pairs (e.g., MLAF50 + cisplatin reduces IC50 by 50% in SCLC cells) .
- Mechanistic dissection : Apply RNA-seq to profile downstream TLS gene expression (e.g., Pol η, Pol ζ) post-inhibition .
- In vivo xenograft models : Validate synergy in patient-derived xenografts (PDXs) with defined REV1 expression levels .
Q. What statistical models are appropriate for analyzing contradictory data on this compound toxicity across cell types?
- Hierarchical Bayesian modeling : Account for cell-type-specific variability in inhibitor sensitivity (e.g., HeLa vs. U2OS cells) .
- Multivariate regression : Correlate REV1 expression levels, ubiquitination status, and inhibitor IC50 values .
- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., survival fraction at 10 µM inhibitor) .
Methodological Best Practices
- Structural validation : Always cross-reference inhibitor-bound REV1-UBM2 structures (e.g., PDB: 6WS5) with mutagenesis data to confirm binding poses .
- Negative controls : Include UBM2-deficient mutants and inert analogs (e.g., MLAF50 derivatives with methyl-group substitutions) to rule out nonspecific effects .
- Data transparency : Report raw SPR/MST/NMR datasets in supplementary materials to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
